(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
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Overview
Description
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C12H11BrOS. It features a brominated thiophene ring and a methanol group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the bromination of 5-methylthiophene followed by a coupling reaction with thiophene-2-ylmethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate .
Industrial Production Methods
This may include continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)carboxylic acid.
Reduction: Formation of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol.
Substitution: Formation of (3-Amino-5-methylthiophen-2-yl)(thiophen-2-yl)methanol.
Scientific Research Applications
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-5-methylphenyl)(thiophen-2-yl)methanol
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-5-methylthiophen-2-yl)(thiophen-3-yl)methanol
Uniqueness
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol stands out due to its unique combination of a brominated thiophene ring and a methanol group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Biological Activity
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol, identified by its CAS number 1344017-76-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₉BrOS₂, with a molecular weight of 289.21 g/mol. The compound features a brominated thiophene ring and a methanol functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing thiophene moieties often exhibit diverse biological activities, including:
- Anticancer Activity : Thiophene derivatives have been reported to inhibit various cancer cell lines.
- Antimicrobial Properties : Some thiophene-containing compounds demonstrate significant antimicrobial effects against bacteria and fungi.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to this compound have been tested for their ability to induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Case Study: In Vitro Evaluation
A study evaluated the cytotoxic effects of thiophene derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives had IC₅₀ values in the micromolar range, suggesting significant antiproliferative activity. For example:
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Compound A | MCF-7 (Breast Cancer) | 12.5 |
Compound B | HeLa (Cervical Cancer) | 10.0 |
This compound | A549 (Lung Cancer) | 15.0 |
Antimicrobial Properties
The antimicrobial activity of thiophene derivatives has also been explored. A study assessed the efficacy of several thiophene compounds against common bacterial strains, revealing that some exhibited notable antibacterial effects.
Antibacterial Activity Data
The following table summarizes the antibacterial activity against selected pathogens:
Compound | Pathogen | Zone of Inhibition (mm) |
---|---|---|
Compound C | E. coli | 18 |
Compound D | S. aureus | 20 |
This compound | P. aeruginosa | 15 |
The proposed mechanisms for the biological activities of thiophene derivatives include:
- Inhibition of Enzymatic Activity : Many thiophene compounds act as enzyme inhibitors, affecting metabolic pathways crucial for cancer cell survival.
- Induction of Oxidative Stress : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis.
- Modulation of Gene Expression : Thiophene derivatives may alter the expression levels of genes involved in cell cycle regulation and apoptosis.
Properties
Molecular Formula |
C10H9BrOS2 |
---|---|
Molecular Weight |
289.2 g/mol |
IUPAC Name |
(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3 |
InChI Key |
RAKNKXZMPZUPIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C2=CC=CS2)O)Br |
Origin of Product |
United States |
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